1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIXAHQGPJVMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.
Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.
Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.
Industrial Production Methods
For industrial-scale production, the focus would be on optimizing the yield and purity:
Utilizing high-purity starting materials.
Employing automated synthesizers for precise control over reaction parameters.
Implementing purification techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.
Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon, hydrazine.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine
Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.
Industry
In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.
Mechanism of Action
This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.
Biological Activity
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. The structure-activity relationship (SAR) studies indicate that modifications in the indazole and oxadiazole moieties significantly influence its antagonistic potency against TRPV1 activation by capsaicin .
Analgesic Properties
Research has demonstrated that derivatives of indazole compounds exhibit analgesic effects by blocking TRPV1 channels. In vivo studies showed that these compounds could effectively reduce capsaicin-induced hypothermia without inducing hyperthermia themselves, indicating a potential for pain management therapies .
Antitumor Activity
Recent studies have highlighted the anticancer potential of similar indazole derivatives. For instance, a related compound exhibited significant inhibitory effects on various human cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia), with an IC50 value of 5.15 µM against K562 cells . The mechanism involved apoptosis induction and cell cycle arrest through modulation of the p53 pathway.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Indazole Derivative A | TRPV1 | Antagonist | 0.4 - 0.5 | |
| Indazole Derivative B | K562 | Antitumor | 5.15 | |
| Indazole Derivative C | A549 | Antitumor | 33.2 |
Case Study 1: TRPV1 Antagonism
A series of indazole derivatives were synthesized and tested for their ability to antagonize TRPV1. The most potent compound demonstrated a K_i value in the low nanomolar range and effectively reduced pain responses in animal models without adverse effects on body temperature .
Case Study 2: Anticancer Efficacy
In a study evaluating the anticancer properties of indazole derivatives, one specific derivative showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis selectively in malignant cells via the p53 pathway .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodology : A common approach involves coupling indazole-3-carboxamide derivatives with functionalized oxadiazole intermediates. For example, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution reactions, as seen in analogous oxadiazole-thiol alkylation procedures . Solvent choice (e.g., DMF vs. toluene) and base selection (e.g., K₂CO₃ vs. NaH) critically influence reaction rates and purity. Monitoring via TLC and optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) can mitigate side reactions.
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on pyrrole/indazole rings) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates C, H, N percentages (e.g., deviations <0.4% indicate purity) .
Q. What are the key challenges in purifying this compound, and what techniques are recommended?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves polar byproducts. Recrystallization from ethanol/water mixtures enhances purity, particularly for crystalline intermediates. HPLC (C18 columns, acetonitrile/water mobile phase) is advised for final purity assessment (>95%) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported yields for analogous compounds, and what strategies improve reproducibility?
- Analysis : Yields for structurally similar compounds (e.g., quinazolin-4-amine derivatives) range from 35% to 82% . Contradictions arise from variations in reaction scale, solvent dryness, or inert atmosphere use. Reproducibility is enhanced by:
- Strict moisture control (e.g., molecular sieves in DMF).
- Pre-activation of intermediates (e.g., oxadiazole-thiols via thiourea cyclization).
- Real-time reaction monitoring (e.g., in-situ IR for carboxamide formation) .
Q. What computational or experimental methods are suitable for predicting/reactivity of the oxadiazole and indazole moieties?
- Methodology :
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., oxadiazole C5 position is reactive toward alkylation) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., oxadiazole N-O bond ~1.36 Å), guiding mechanistic studies .
- Kinetic Studies : Probe substituent effects on reaction rates (e.g., electron-withdrawing groups on indazole slow amide coupling) .
Q. How can researchers design biological activity studies for this compound, given structural similarities to bioactive analogs?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs, as pyrazole/oxadiazole hybrids show affinity in docking studies (e.g., DHFR inhibitors with docking scores <−8.5 kcal/mol) .
- Assay Design : Use cell-based viability assays (MTT) for anticancer screening and MIC assays for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- SAR Studies : Modify substituents (e.g., methyl→CF₃ on pyrrole) to correlate structure with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
